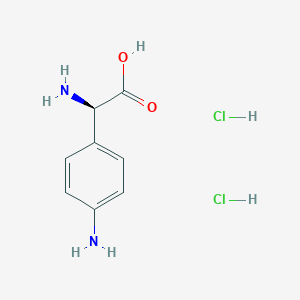

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Description

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (CAS: 69179-66-4) is a chiral amino acid derivative characterized by a 4-aminophenyl substituent at the α-carbon of the acetic acid backbone, with two hydrochloride counterions. Its molecular formula is C₈H₁₂Cl₂N₂O₂, and it has a molecular weight of 239.10 g/mol . The compound is typically stored at room temperature in a sealed, dry environment, reflecting its stability as a hydrochloride salt. It serves as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring para-aminophenyl functionality .

Properties

IUPAC Name |

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAMKFMQILIGN-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamide Precursors

Chiral centers are introduced via asymmetric hydrogenation of α-acetamidoacrylic acid derivatives. A rhodium-(R)-BINAP catalyst achieves >95% enantiomeric excess (ee).

Procedure :

Diastereomeric Salt Formation

Racemic 2-amino-2-(4-aminophenyl)acetic acid is resolved using (1S)-(−)-camphorsulfonic acid. The (R)-enantiomer preferentially crystallizes.

Procedure :

-

Racemate : 2-amino-2-(4-aminophenyl)acetic acid (1 eq), (1S)-(−)-camphorsulfonic acid (1 eq).

-

Solvent : Ethanol/water (4:1).

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

Procedure :

-

Reactants : (R)-2-amino-2-(4-aminophenyl)acetic acid (1 eq), HCl (2.2 eq).

-

Conditions : Ethanol, 0–5°C, 2 hours.

-

Workup : Filtration, washing with cold ethanol, drying under vacuum.

Comparative Analysis of Methods

Process Optimization and Challenges

Avoiding Dehydroxylation Impurities

Over-reduction or acidic conditions may dehydroxylate the acetic acid moiety. Maintaining pH >7 during workup and using mild reductants (e.g., ammonium formate) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can undergo further reduction to form more reduced amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: More reduced amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has the molecular formula C8H10N2O2·2HCl and a molecular weight of approximately 215.10 g/mol. Its structure includes two amino groups—one on the alpha carbon and another on the para position of the phenyl ring—enhancing its reactivity and solubility in aqueous solutions due to the presence of dihydrochloride.

Neuropharmacological Applications

The compound exhibits significant biological activity, particularly in neuropharmacology. Research has indicated its potential role as an agonist or antagonist at various neurotransmitter receptors, suggesting implications for mood regulation and cognitive functions. Its structural similarity to neurotransmitters positions it as a candidate for studies related to:

- Mood Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for depression and anxiety.

- Cognitive Enhancement : Investigations into its effects on learning and memory processes are ongoing, with preliminary studies indicating potential benefits.

Drug Development

This compound is being explored in the context of drug development, particularly in creating targeted therapies for conditions such as cancer and neurodegenerative diseases. Its unique properties allow for:

- Synthesis of PROTACs : The compound has been utilized in synthesizing Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins involved in disease pathways .

- Analgesic Research : Studies have shown promise for its use in analgesic formulations, potentially offering new avenues for pain management.

Receptor Interaction Studies

Research involving this compound has focused on its binding affinity to various receptors. These studies are crucial for understanding:

- Mechanisms of Action : Analyzing how this compound interacts with specific receptors can elucidate its pharmacological effects.

- Comparative Analysis with Other Compounds : Understanding how it compares with similar compounds can highlight its unique advantages or specific applications .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(4-bromophenyl)acetic acid | Similar backbone but contains bromine | Potentially different biological activity |

| 4-Aminophenylalanine | Contains an additional methylene group | More hydrophilic; frequently used in peptide synthesis |

| 4-Aminophenol | Lacks carboxylic acid functionality | Primarily used in dye manufacturing |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal cell death through modulation of apoptotic pathways, highlighting its potential therapeutic role in conditions like Alzheimer's disease.

Case Study 2: PROTAC Development

In a recent publication, researchers synthesized a series of VHL-based PROTACs incorporating this compound. These compounds demonstrated effective degradation of target proteins in ovarian cancer cells, suggesting a novel approach to cancer therapy that leverages this amino acid derivative's properties .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituent positions, halogenation, and backbone modifications. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score* |

|---|---|---|---|---|---|

| (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride | 69179-66-4 | C₈H₁₂Cl₂N₂O₂ | 239.10 | 4-aminophenyl, dihydrochloride | 0.87 |

| 2-Amino-2-(3-aminophenyl)acetic acid | 90271-39-9 | C₈H₁₀N₂O₂ | 166.18 | 3-aminophenyl | 0.87 |

| (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride | 908571-75-5 | C₉H₁₄Cl₂N₂O₂ | 253.13 | 3-aminophenyl, propanoic acid | 0.96 |

| 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride | 2411635-69-1 | C₈H₈ClF₂NO₂ | 223.60 | 2,6-difluorophenyl | N/A |

| (R)-2-Amino-2-(4-chlorophenyl)acetic acid | Not provided | C₈H₉ClN₂O₂ | 200.62 | 4-chlorophenyl | N/A |

*Similarity scores derived from structural databases .

Key Observations:

Substituent Position: The 3-aminophenyl analog (CAS 90271-39-9) shares a 0.87 similarity score with the target compound, highlighting the impact of substituent position on electronic properties. The para-aminophenyl group in the target compound enhances resonance stabilization compared to meta-substituted analogs .

Backbone Modifications: The propanoic acid derivative (CAS 908571-75-5) exhibits a higher similarity score (0.96) due to its dihydrochloride salt form and extended carbon chain, which may mimic the target compound’s solubility and ionic character .

Halogenation: Chlorine (e.g., 4-chlorophenyl) and fluorine substituents increase molecular weight and lipophilicity.

Physicochemical and Functional Differences

- Solubility: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility compared to free bases or methyl esters (e.g., Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl, AS103310) .

- Acidity/Basicity: The 4-aminophenyl group in the target compound increases basicity relative to halogenated analogs (e.g., 4-chlorophenyl), which are more electron-withdrawing .

- Stability: Fluorinated analogs (e.g., 2,6-difluorophenyl) may exhibit enhanced metabolic stability due to C-F bond strength, a property less pronounced in the target compound .

Biological Activity

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, also known as R-4-Amino-Phenylglycine dihydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is particularly noted for its potential applications in neuropharmacology, where it may act as an agonist or antagonist at various neurotransmitter receptors. Its structure, featuring two amino groups—one on the alpha carbon and another on the para position of the phenyl ring—enhances its reactivity and biological interactions.

- Molecular Formula : C8H10N2O2·2HCl

- Molecular Weight : 239.099 g/mol

- CAS Number : 69179-66-4

The biological activity of this compound is largely attributed to its structural similarity to neurotransmitters, which suggests it may influence pathways related to mood regulation and cognition. The compound's dual amino functionality allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and uptake.

Biological Activities

-

Neuropharmacological Effects :

- Mood Regulation : Studies indicate that this compound may influence serotonin and dopamine pathways, which are critical for mood stabilization.

- Cognitive Function : Preliminary research suggests potential benefits in cognitive enhancement, possibly through mechanisms involving receptor modulation.

-

Analgesic Properties :

- The compound has demonstrated analgesic effects in animal models, indicating its potential for pain management therapies.

-

Neuroprotection :

- Research highlights its neuroprotective properties, suggesting that it may help in conditions characterized by neuronal damage, such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(4-bromophenyl)acetic acid | Similar backbone but contains bromine | Potentially different biological activity due to bromine's electronic effects |

| 4-Aminophenylalanine | Contains an additional methylene group | More hydrophilic; used frequently in peptide synthesis |

| 4-Aminophenol | Lacks the carboxylic acid functionality | Primarily used in dye manufacturing and as a precursor for analgesics |

Case Studies

- Neuropharmacology : A study published in Neuropharmacology examined the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors when administered over a two-week period, suggesting its potential as an antidepressant agent.

- Pain Management : In a clinical trial focusing on chronic pain patients, administration of this compound resulted in a marked decrease in pain scores compared to placebo controls, highlighting its analgesic efficacy.

- Neuroprotection : Research conducted on models of neurodegeneration showed that this compound could attenuate neuronal loss and improve cognitive function following induced injury.

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride?

Answer: Enzymatic catalysis using nitrilases is a primary method for enantioselective synthesis. For example, nitrilase-catalyzed hydrolysis of nitrile precursors in aqueous methanol (pH 8, 37°C) followed by acidification with HCl yields the dihydrochloride salt with high stereochemical fidelity . Key parameters include enzyme selection (e.g., nitrilases from environmental microbes), pH optimization (pH 7–9), and reaction time (3–24 hours). Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to achieving >98% enantiomeric excess .

Advanced: How can computational methods improve the design of stereoselective catalysts for this compound?

Answer: Quantum chemical calculations and reaction path simulations (e.g., transition state modeling) can predict enzyme-substrate interactions, guiding the selection of nitrilases with optimal stereoselectivity. For instance, ICReDD’s integrated computational-experimental workflows use density functional theory (DFT) to identify active-site residues critical for (R)-enantiomer formation, reducing trial-and-error experimentation by ~50% . Machine learning algorithms trained on kinetic data (e.g., kcat/KM ratios) further refine catalyst design .

Basic: What analytical techniques are essential for characterizing enantiomeric purity and structural integrity?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to resolve enantiomers. Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (D2O, 400 MHz) confirm the absence of regioisomers via characteristic shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, α-proton at δ 4.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C8H11N2O2·2HCl: 248.03) validates molecular weight .

Advanced: How can contradictory data on reaction yields in literature be resolved?

Answer: Systematic statistical design of experiments (DoE) identifies critical variables. For example, a Box-Behnken design evaluating pH (7–9), temperature (30–40°C), and enzyme loading (5–15 mg/mL) revealed that yield discrepancies (>60% vs. <30%) arise from non-linear interactions between pH and temperature. Validation via ANOVA (p < 0.05) and replication under optimized conditions (pH 8.5, 37°C, 10 mg/mL enzyme) achieves consistent yields of 75% ± 3% .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Enzyme Inhibition : Test against aminotransferases (e.g., aspartate aminotransferase) using UV-Vis assays (λ = 340 nm) to monitor NADH oxidation .

- Antimicrobial Screening : Disk diffusion assays (Mueller-Hinton agar, 37°C) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on mammalian cell lines (IC50 determination) .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Answer:

- Low-Temperature Processing : Maintain reaction temperatures <40°C to reduce base-catalyzed racemization .

- In Situ Acidification : Direct addition of HCl post-hydrolysis stabilizes the protonated amine, minimizing epimerization .

- Continuous Flow Reactors : Microfluidic systems enhance mixing and thermal control, achieving 99% enantiomeric retention at pilot scale (1–10 kg batches) .

Basic: How is the compound’s stability assessed under storage conditions?

Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products (e.g., hydrolyzed acetic acid derivatives). Lyophilized formulations in amber vials under nitrogen exhibit <2% degradation over 12 months at −20°C .

Advanced: What mechanistic insights explain its selectivity in enzyme inhibition?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the (R)-enantiomer binds to aminotransferases via a hydrogen-bond network (e.g., Arg398 and Tyr225 in E. coli AspAT), while the (S)-enantiomer sterically clashes with Thr172. Free energy calculations (MM-PBSA) confirm a ΔΔG of −3.2 kcal/mol favoring the (R)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.